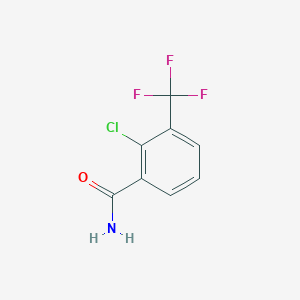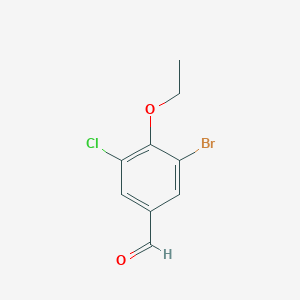
2-(1,3-Benzodioxol-5-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzodioxol-5-yl)piperidine is a compound with the linear formula C12H15NO2 . It has a molecular weight of 205.26 . It is a compound of interest in the field of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 2-(1,3-Benzodioxol-5-yl)piperidine consists of a six-membered ring that comprises five methylene groups (-CH2-) and one amine group (-NH-) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1,3-Benzodioxol-5-yl)piperidine include a molecular weight of 205.26 . The compound is of substantial interest in the synthesis of pharmaceuticals .Applications De Recherche Scientifique
Antifungal Applications
The compound has been synthesized and characterized for potential use as an antifungal agent . It has been evaluated against various fungal strains, showing promise in the treatment of life-threatening fungal infections, particularly in immunocompromised individuals such as those with cancer, AIDS, or autoimmune diseases .
Anticancer Activity
Researchers have designed and synthesized derivatives of 1-benzo[1,3]dioxol-5-yl-piperidine with anticancer activity . These compounds have been tested against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. Some derivatives have shown potent activity, with IC50 values in the nanomolar range, indicating their potential as lead compounds for anticancer drug development .
Antioxidant Effects
Piperidine derivatives exhibit antioxidant effects , as evidenced by a study where piperine, a related compound, reduced lipid peroxidation and stimulated glutathione levels in the striatum of rats. This suggests that 2-(1,3-Benzodioxol-5-yl)piperidine could be explored for its antioxidant properties .
Broad Pharmaceutical Applications
The piperidine nucleus is a versatile scaffold in drug discovery. It has been utilized in the development of drugs with a wide range of therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .
Molecular Docking and Drug Design
The compound’s structure has been analyzed using molecular docking techniques to predict its interaction with biological targets. This is a crucial step in drug design, allowing researchers to understand how the compound might bind to enzymes or receptors involved in disease processes .
Structure-Activity Relationship (SAR) Studies
SAR studies: SAR studies are fundamental in medicinal chemistry to optimize the biological activity of a compound. 2-(1,3-Benzodioxol-5-yl)piperidine serves as a template for , helping to identify functional groups that contribute to its biological activity and guiding the design of more potent analogs .
Computational Chemistry and DFT Calculations
Density functional theory (DFT): calculations have been performed to explore the electronic characteristics of the compound. This computational approach helps in understanding the molecular properties that influence its reactivity and interactions with biological targets .
Hirshfeld Surface Analysis
The compound’s crystal structure has been examined using Hirshfeld surface analysis . This technique provides insight into the intermolecular interactions within the crystal lattice, which can influence the compound’s stability, solubility, and bioavailability .
Orientations Futures
The future directions of research involving 2-(1,3-Benzodioxol-5-yl)piperidine could involve further exploration of its therapeutic properties, particularly its potential anticancer effects . Further studies could also investigate its mechanism of action and potential applications in pharmaceuticals .
Mécanisme D'action
Target of Action
2-(1,3-Benzodioxol-5-yl)piperidine, also known as piperine, is a piperidine alkaloid present in the fruits of Black pepper (Piper nigrum) and long pepper (Piper longum) . It primarily targets multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, and breast cancer resistance protein . These targets play crucial roles in various physiological activities like anti-asthmatic, anti-tumor immunomodulatory, cytoprotective, and hepatoprotective .
Mode of Action
Piperine interacts with its targets and induces changes in their function. For instance, it inhibits poly (ADP-ribose) polymerase activation, reduces pro-apoptotic Bax levels, and elevates Bcl-2 levels, showing its anti-apoptotic mechanism . It also acts as a phosphatidylinositor-3-kinase/Akt and induces apoptosis of breast cancer cells .
Biochemical Pathways
Piperine affects multiple biochemical pathways. It regulates signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways are involved in various physiological activities and disease conditions.
Pharmacokinetics
Piperine exhibits remarkable bioavailability enhancing abilities . It has a high degree of brain exposure with a Kp, brain of 0.95 and Kp, uu, brain of 1.10. It also shows high-BBB penetration potential with no interaction with efflux transporter .
Result of Action
The molecular and cellular effects of piperine’s action are significant. It shows remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties fit its appropriate use in pathological conditions of CNS (central nervous system), CVS (cardiovascular system), GIT (gastrointestinal tract) dysfunctions, bone, and various other physiological activities .
Action Environment
The action, efficacy, and stability of piperine can be influenced by environmental factors. For instance, it is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place to avoid degradation . Furthermore, the activity among the piperidine amides increases with increasing substitution on the piperidine ring carbons, with ethyl substituted being more active than the methyl analogues .
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-6-13-10(3-1)9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10,13H,1-3,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGVRNQRAJIACI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




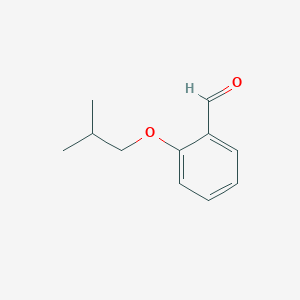
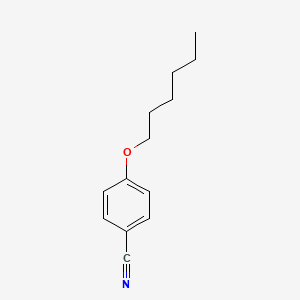

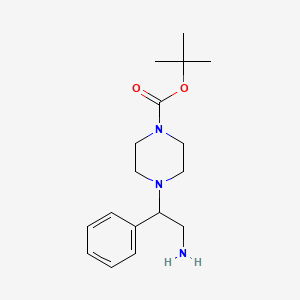


![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)
